Anticancer Potency: Otophylloside O vs. Otophylloside B 4'''-O-beta-D-cymaropyranoside
Otophylloside O demonstrates a distinct cytotoxic profile when compared to its close structural analog, Otophylloside B 4'''-O-beta-D-cymaropyranoside. While both compounds inhibit the growth of HepG2, HeLa, and U251 cancer cells, Otophylloside O exhibits a higher mean IC50 (range 36.21–58.25 μM) compared to the more potent analog (range 31.24–38.91 μM) . This difference suggests that the specific glycosylation pattern of Otophylloside O confers a moderately reduced but still significant cytotoxic effect, which may be advantageous in applications where a milder, potentially less toxic profile is desired.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 36.21–58.25 μM |
| Comparator Or Baseline | Otophylloside B 4'''-O-beta-D-cymaropyranoside: IC50 = 31.24–38.91 μM |
| Quantified Difference | Mean IC50 approximately 1.3-fold higher for Otophylloside O |
| Conditions | HepG2, HeLa, and U251 human cancer cell lines |
Why This Matters
This quantifiable difference in potency allows researchers to select the optimal compound for their specific assay window or to investigate structure-activity relationships related to the sugar chain.
